(20R)-Ginsenoside Rh1

描述

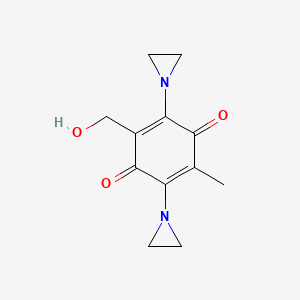

Structure

3D Structure

属性

IUPAC Name |

2,5-bis(aziridin-1-yl)-3-(hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-7-9(13-2-3-13)12(17)8(6-15)10(11(7)16)14-4-5-14/h15H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKDLOGLNPDVUCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)N2CC2)CO)N3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601140346 | |

| Record name | 2,5-Bis(1-aziridinyl)-3-(hydroxymethyl)-6-methyl-2,5-cyclohexadiene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601140346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221635-42-3 | |

| Record name | 2,5-Bis(1-aziridinyl)-3-(hydroxymethyl)-6-methyl-2,5-cyclohexadiene-1,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221635-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RH-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221635423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RH-1 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04090 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,5-Bis(1-aziridinyl)-3-(hydroxymethyl)-6-methyl-2,5-cyclohexadiene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601140346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RH-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJ5CEP760Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 2,5-diaziridinyl-3-(hydroxymethyl)-6-methyl-1,4-benzoquinone (RH1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-diaziridinyl-3-(hydroxymethyl)-6-methyl-1,4-benzoquinone, also known as RH1, is a potent bioreductive alkylating agent with significant potential in cancer therapy. Its mechanism of action is centered on its selective activation by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is frequently overexpressed in various solid tumors. This targeted activation leads to the formation of a highly reactive hydroquinone species that induces DNA interstrand cross-links, triggering a cascade of cellular events culminating in apoptotic cell death. This technical guide provides a comprehensive overview of the core mechanism of action of RH1, including its bioactivation, DNA damage induction, and the subsequent signaling pathways involved in its cytotoxic effects. Quantitative data from preclinical studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development.

Core Mechanism of Action: Bioreductive Alkylation

RH1 is a quinone-based compound that in its native state possesses limited reactivity. Its potent cytotoxic activity is unlocked through a process of bioreductive activation, primarily mediated by the cytosolic flavoenzyme NQO1.[1][2][3]

NQO1-Mediated Bioactivation

Tumor cells, particularly those of lung, colon, and liver origin, often exhibit significantly elevated levels of NQO1 compared to normal tissues.[4] This differential expression provides a therapeutic window for targeted drug activation. NQO1 catalyzes the two-electron reduction of the quinone moiety of RH1 to a hydroquinone.[2][5] This reduction is a crucial step, as the resulting hydroquinone is a highly reactive DNA alkylating agent.

The activation of RH1 by NQO1 is a key determinant of its selective antitumor activity. In cells with low or absent NQO1 expression, the cytotoxicity of RH1 is markedly reduced.[1][3]

DNA Cross-linking

The hydroquinone form of RH1 is a potent bifunctional alkylating agent. It readily reacts with nucleophilic sites on DNA, particularly the N7 position of guanine bases, to form covalent adducts.[6] The presence of two aziridinyl groups allows the activated RH1 to form both mono-adducts and, more critically, interstrand cross-links (ICLs) in the DNA double helix.[6][7] These ICLs are highly cytotoxic lesions that physically prevent the separation of DNA strands, thereby blocking essential cellular processes such as DNA replication and transcription.[6][8] This ultimately leads to the induction of programmed cell death, or apoptosis.

Studies have shown that RH1 induces significantly higher levels of DNA cross-links at lower concentrations compared to other alkylating agents like mitomycin C and cisplatin.[9] DNA cross-linking can be detected at nanomolar concentrations of RH1 after just a few hours of exposure.[7]

Signaling Pathways in RH1-Induced Cell Death

The extensive DNA damage caused by RH1 triggers a complex network of signaling pathways that converge on the induction of apoptosis. The cellular response to RH1 is multifaceted, involving both DNA damage response (DDR) pathways and oxidative stress, and can proceed through both caspase-dependent and -independent mechanisms.

DNA Damage Response (DDR) Pathway

The formation of DNA ICLs is a severe form of DNA damage that activates the DDR pathway. Key sensor proteins, such as Ataxia Telangiectasia Mutated (ATM) and ATR (ATM and Rad3-related), are recruited to the sites of damage.[10][11] These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, which in turn activate the tumor suppressor protein p53.[4][10]

Activated p53 plays a crucial role in the cellular response to RH1 by transcriptionally upregulating the expression of pro-apoptotic proteins and cell cycle inhibitors, such as p21.[4][5] This leads to cell cycle arrest, typically at the G1/S or G2/M transition, allowing the cell time to repair the DNA damage.[4] If the damage is too extensive to be repaired, p53 can initiate apoptosis.

JNK-Mediated Mitochondrial Apoptosis

Recent studies have elucidated a key signaling pathway in RH1-induced apoptosis that is dependent on the activation of c-Jun N-terminal kinase (JNK).[5] In NQO1-overexpressing cells, treatment with RH1 leads to the significant activation of the JNK pathway.[5]

Activated JNK is known to play a critical role in mitochondria-mediated apoptosis.[5] In the context of RH1, JNK activation leads to the cleavage of the pro-apoptotic protein Bax.[5] Cleaved Bax then translocates to the mitochondria, where it disrupts the mitochondrial membrane potential.[5] This disruption results in the release of pro-apoptotic factors from the mitochondria into the cytoplasm, including Apoptosis-Inducing Factor (AIF) and Endonuclease G (Endo G).[5] These factors then translocate to the nucleus, where they contribute to DNA fragmentation and chromatin condensation, hallmarks of apoptosis.[5] Notably, this pathway appears to be caspase-independent, as studies have not observed the activation of caspases-3, -8, or -9, nor the cleavage of PARP, in response to RH1 treatment.[5]

Oxidative Stress

In addition to bioreductive alkylation, there is evidence to suggest that RH1 can also induce cytotoxicity through the generation of oxidative stress.[2] The redox cycling of the quinone moiety can lead to the production of reactive oxygen species (ROS), which can damage cellular components, including lipids, proteins, and DNA.[2] This oxidative stress can contribute to the overall cytotoxic effect of RH1 and may be more prominent in cells with lower NQO1 activity, where single-electron reduction pathways may become more active.[2]

Quantitative Data

The following tables summarize key quantitative data from preclinical studies of RH1.

Table 1: NQO1 Kinetic and Pharmacokinetic Parameters of RH1

| Parameter | Value | Species/System | Reference |

| NQO1 Kinetics | |||

| Vmax | 800 µmol/min/mg | Mouse Kidney Cytosol | [6][8][12] |

| Km | 11.8 µM | Mouse Kidney Cytosol | [6][8][12] |

| Pharmacokinetics | |||

| Half-life (t1/2) | 23 min | Mice | [6][8][12] |

| Clearance | 5.1 mL/min | Mice | [6][8][12] |

| Area Under the Curve (AUC) | 43.0 ng·hr/mL | Mice | [6][8][12] |

Table 2: In Vitro Cytotoxicity of RH1

| Cell Line | NQO1 Status | IC50 (µM) | Assay | Reference |

| H460 (Non-small cell lung cancer) | High | Not explicitly stated, but highly sensitive | Not specified | [12] |

| NCI 60-cell line panel | Varying | Cytotoxicity observed independent of NQO1 levels in some cases | Not specified | [1] |

| HL-60 (Myeloid leukemia) | Undetectable | Highly cytotoxic | Not specified | [1] |

| NQO1-overexpressing MDA-MB-231 | High | Apoptosis induced at 10 µM | Western Blot, Clonogenic Assay | [5] |

| NQO1-negative cells | Low | Significantly less sensitive than NQO1-overexpressing cells | Clonogenic Assay | [5] |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and the cytotoxic effects of compounds like RH1.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

RH1 stock solution (dissolved in a suitable solvent, e.g., DMSO or PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of RH1 in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of RH1. Include a vehicle control (medium with the solvent used for RH1).

-

Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Following the MTT incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells to ensure complete solubilization.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of RH1 relative to the vehicle control and determine the IC50 value.[13][14][15][16]

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect the expression and activation of proteins involved in the apoptotic signaling pathway.

Materials:

-

Cells treated with RH1

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus (for transferring proteins to a membrane)

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-AIF, anti-Endo G, anti-phospho-JNK, anti-Bax, anti-p53)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

After treating cells with RH1 for the desired time, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the cell lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine the relative protein expression levels.[5][7]

Conclusion

2,5-diaziridinyl-3-(hydroxymethyl)-6-methyl-1,4-benzoquinone (RH1) is a promising anticancer agent with a well-defined, targeted mechanism of action. Its preferential activation in NQO1-overexpressing tumor cells leads to the formation of highly cytotoxic DNA interstrand cross-links. This DNA damage subsequently triggers a JNK-mediated, caspase-independent apoptotic pathway, providing a multi-faceted approach to inducing cancer cell death. The information presented in this technical guide, including the detailed mechanism, quantitative data, and experimental protocols, serves as a valuable resource for researchers and drug development professionals working to further characterize and clinically translate this potent bioreductive agent. Further investigation into the nuances of the signaling pathways and the identification of predictive biomarkers will be crucial for the successful clinical application of RH1.

References

- 1. Cytotoxicity of RH1: NAD(P)H:quinone acceptor oxidoreductase (NQO1)-independent oxidative stress and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. incanthera.com [incanthera.com]

- 3. mdpi.com [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. The anti-tumour compound, RH1, causes mitochondria-mediated apoptosis by activating c-Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubcompare.ai [pubcompare.ai]

- 8. pure.hud.ac.uk [pure.hud.ac.uk]

- 9. Pan-cancer and single-cell analysis reveal the prognostic value and immune response of NQO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Pharmacological properties of a new aziridinylbenzoquinone, RH1 (2,5-diaziridinyl-3-(hydroxymethyl)-6-methyl-1,4-benzoquinone), in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. texaschildrens.org [texaschildrens.org]

- 15. broadpharm.com [broadpharm.com]

- 16. MTT (Assay protocol [protocols.io]

RH1 as a Substrate for DT-Diaphorase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RH1 (2,5-diaziridinyl-3-(hydroxymethyl)-6-methyl-1,4-benzoquinone) is a bioreductive anticancer agent designed for activation by NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase.[1] NQO1 is a flavoenzyme that is frequently overexpressed in a variety of solid tumors, including those of the lung, breast, and colon, compared to normal tissues.[2] This differential expression provides a therapeutic window for the selective activation of bioreductive drugs like RH1 within the tumor microenvironment. This technical guide provides an in-depth overview of RH1 as a substrate for DT-diaphorase, focusing on its mechanism of action, quantitative data regarding its efficacy, detailed experimental protocols, and the signaling pathways it triggers.

Mechanism of Action

The primary mechanism of RH1's anticancer activity is its bioactivation by NQO1. NQO1 catalyzes a two-electron reduction of the quinone moiety of RH1 to a hydroquinone.[2] This reduction is a critical activation step, transforming the relatively stable parent compound into a highly reactive species. The resulting hydroquinone is a potent DNA alkylating agent, capable of forming interstrand crosslinks (ICLs) in the DNA of cancer cells.[3] These ICLs are highly cytotoxic lesions that block DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[4]

While NQO1-mediated activation is the principal pathway for RH1's cytotoxicity, some studies suggest the existence of NQO1-independent mechanisms, particularly in cells with low or no NQO1 expression. These alternative pathways may involve one-electron reduction by other reductases, leading to the generation of reactive oxygen species (ROS) and oxidative stress, which can also contribute to apoptosis.[5]

Data Presentation

The efficacy of RH1 is strongly correlated with the level of NQO1 expression in cancer cells. Cells with higher NQO1 activity exhibit significantly greater sensitivity to RH1 treatment.

| Cell Line Pair | NQO1 Expression | RH1 IC50 Value | Fold Difference | Reference |

| MDA-MB-468 / NQ16 | Low (Parental) / High (Transfected) | ~10-fold higher in parental | ~10 | [6] |

Note: Specific IC50 values were not provided in the reference, only the fold difference.

Enzyme Kinetics:

Experimental Protocols

NQO1 (DT-Diaphorase) Activity Assay

This protocol is adapted from commercially available kits and can be used to determine the NQO1 activity in cell lysates.[8]

Materials:

-

Cell lysis buffer (e.g., 1X Extraction Buffer)

-

Protein assay reagent (e.g., BCA assay)

-

NQO1 assay buffer (e.g., 25 mM Tris-HCl, pH 7.4)

-

Menadione (or another suitable quinone substrate)

-

NADH

-

WST-1 (or similar tetrazolium salt)

-

Dicoumarol (NQO1 inhibitor)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Lysate Preparation:

-

Harvest cells and wash with cold PBS.

-

Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 20 minutes.

-

Centrifuge at 18,000 x g for 20 minutes at 4°C.

-

Collect the supernatant (cell lysate) and determine the protein concentration.

-

-

Assay Reaction:

-

Prepare a reaction mixture containing NQO1 assay buffer, NADH, and WST-1.

-

In a 96-well plate, add cell lysate to each well. For inhibitor control wells, pre-incubate the lysate with dicoumarol.

-

Initiate the reaction by adding menadione to all wells.

-

Immediately measure the absorbance at 440 nm (for WST-1) in a microplate reader in kinetic mode for a set period (e.g., 30 minutes) at a constant temperature.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔA/min).

-

Subtract the rate of the inhibitor control from the rate of the untreated sample to determine the NQO1-specific activity.

-

Normalize the activity to the protein concentration of the cell lysate.

-

Quantification of DNA Interstrand Crosslinks (Modified Alkaline Comet Assay)

This protocol is a modified version of the alkaline comet assay to specifically detect ICLs.[9][10][11][12]

Materials:

-

Treated and untreated control cells

-

PBS

-

Low melting point agarose

-

Microscope slides

-

Lysis solution (high salt and detergent)

-

Alkaline electrophoresis buffer (pH > 13)

-

Neutralization buffer

-

DNA staining solution (e.g., SYBR Green)

-

Fluorescence microscope with appropriate filters

-

Comet scoring software

Procedure:

-

Cell Preparation:

-

Harvest cells after treatment with RH1 at various concentrations and time points.

-

Resuspend cells in cold PBS at a concentration of 2 x 10^5 cells/mL.

-

-

Slide Preparation:

-

Mix the cell suspension with molten low melting point agarose (at 37°C) and pipette onto a coated microscope slide.

-

Allow the agarose to solidify on a cold surface.

-

-

Cell Lysis:

-

Immerse the slides in lysis solution overnight at 4°C to remove cell membranes and proteins.

-

-

Alkaline Unwinding and Electrophoresis:

-

Wash the slides and place them in an electrophoresis tank filled with alkaline electrophoresis buffer.

-

Allow the DNA to unwind for a set time (e.g., 20-40 minutes).

-

Apply an electric field to separate the DNA fragments.

-

-

Neutralization and Staining:

-

Neutralize the slides with neutralization buffer.

-

Stain the DNA with a fluorescent dye.

-

-

Visualization and Analysis:

-

Visualize the comets using a fluorescence microscope.

-

Quantify the extent of DNA migration (comet tail length and intensity) using comet scoring software. A decrease in tail moment compared to irradiated control cells indicates the presence of ICLs.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol uses Annexin V to detect the externalization of phosphatidylserine, an early marker of apoptosis, and propidium iodide (PI) to identify necrotic or late apoptotic cells.[13][14][15]

Materials:

-

Treated and untreated control cells

-

PBS

-

Annexin V binding buffer

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest both adherent and floating cells after RH1 treatment.

-

Wash the cells with cold PBS.

-

-

Staining:

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Use appropriate compensation controls for FITC and PI.

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

-

Mandatory Visualizations

Signaling Pathways

References

- 1. Effect of NQO1 induction on the antitumor activity of RH1 in human tumors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Implications of NQO1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NQO1 Activity Assay Kit - Creative BioMart [creativebiomart.net]

- 4. RH1 induces cellular damage in an NAD(P)H:quinone oxidoreductase 1-dependent manner: relationship between DNA cross-linking, cell cycle perturbations, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity of RH1: NAD(P)H:quinone acceptor oxidoreductase (NQO1)-independent oxidative stress and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The anti-tumour compound, RH1, causes mitochondria-mediated apoptosis by activating c-Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vrf.iranjournals.ir [vrf.iranjournals.ir]

- 8. content.abcam.com [content.abcam.com]

- 9. Assessment of DNA interstrand crosslinks using the modified alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the DNA Cross-linking Mechanism of 2,5-Bis(1-aziridinyl)-3-(hydroxymethyl)-6-methyl-2,5-cyclohexadiene-1,4-dione (RH1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Bis(1-aziridinyl)-3-(hydroxymethyl)-6-methyl-2,5-cyclohexadiene-1,4-dione, also known as RH1, is a potent bioreductive anticancer agent that functions by cross-linking DNA, ultimately leading to cytotoxic effects in tumor cells. This technical guide provides a comprehensive overview of the DNA cross-linking mechanism of RH1, including its reductive activation, the chemical steps of DNA alkylation, and its sequence selectivity. Detailed experimental protocols for studying DNA cross-linking by RH1 are provided, along with a summary of key quantitative data. Visual diagrams are included to elucidate the signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of DNA-alkylating anticancer drugs.

Introduction

Quinone-containing compounds are a significant class of anticancer agents, many of which require bioreductive activation to exert their cytotoxic effects. RH1 is a synthetic aziridinylbenzoquinone that has demonstrated notable activity against various tumor cell lines. Its mechanism of action is predicated on the presence of two aziridine rings, which, upon activation, become potent alkylating agents capable of forming covalent bonds with DNA. This leads to the formation of DNA monoadducts and, crucially, interstrand cross-links (ICLs). ICLs are highly cytotoxic lesions that prevent the separation of DNA strands, thereby inhibiting essential cellular processes such as DNA replication and transcription, ultimately triggering apoptosis.

A key feature of RH1 is its selective activation in hypoxic tumor environments and in cancer cells that overexpress certain reductase enzymes, particularly NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase. This targeted activation profile makes RH1 a promising candidate for cancer therapy, as it can potentially minimize damage to healthy tissues.

Mechanism of DNA Cross-linking

The DNA cross-linking process of RH1 can be dissected into two primary stages: reductive activation and DNA alkylation.

Reductive Activation

In its native state, the quinone form of RH1 is relatively unreactive. The activation of RH1 is initiated by a two-electron reduction of its quinone moiety to a hydroquinone.[1] This reduction can be facilitated by various cellular reductases, with a pronounced role for DT-diaphorase (NQO1).[1][2] The activity of DT-diaphorase is often elevated in solid tumors, providing a basis for the tumor-selective activation of RH1.[1]

The reduction to the hydroquinone form significantly alters the electronic properties of the molecule, leading to an increase in the pKa of the aziridine ring nitrogens. This is followed by protonation of the aziridine rings, which transforms them into highly reactive electrophiles, poised for nucleophilic attack by DNA bases. The protonation and subsequent reactivity are enhanced at a lower pH, which is often characteristic of the tumor microenvironment.

Caption: Reductive activation pathway of RH1.

DNA Alkylation and Cross-link Formation

Once activated, the protonated aziridinium ions of the RH1 hydroquinone become susceptible to nucleophilic attack by DNA bases. The primary target for alkylation is the N7 position of guanine residues. The reaction proceeds in a two-step manner:

-

Mono-adduct Formation: One of the activated aziridine rings reacts with a guanine on one strand of the DNA, forming a mono-adduct.

-

Interstrand Cross-link Formation: The second activated aziridine ring then reacts with a guanine on the opposite DNA strand, resulting in the formation of a covalent interstrand cross-link.

This cross-link physically prevents the separation of the DNA duplex, which is a prerequisite for replication and transcription, thereby inducing cell cycle arrest and apoptosis.

The sequence selectivity of RH1 has been investigated, and it shows a preference for alkylating guanines within 5'-GNC sequences.[2][3] This selectivity is influenced by the local DNA structure and the steric properties of the RH1 molecule.

References

Cellular Uptake and Accumulation of RH1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RH1 (2,5-diaziridinyl-3-[hydroxymethyl]-6-methyl-1,4-benzoquinone) is a novel bioreductive anticancer agent that has shown significant promise in preclinical and clinical studies. Its mechanism of action is contingent on its cellular uptake and subsequent enzymatic activation, leading to cytotoxicity in cancer cells. This technical guide provides an in-depth overview of the current understanding of RH1's cellular uptake, accumulation, and its intracellular molecular interactions. While the precise transport mechanism across the plasma membrane is not yet fully elucidated in publicly available literature, this document will focus on the well-documented intracellular fate of RH1 and its downstream effects.

Cellular Accumulation and Intracellular Fate

While the specific transporters or channels involved in RH1's entry into the cell have not been definitively identified, studies on its pharmacodynamic properties have investigated its cellular accumulation. Once inside the cell, RH1 is a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in various tumor types. The bioactivation of RH1 by NQO1 is a critical step in its anticancer activity.

This enzymatic reduction of the quinone moiety of RH1 generates a highly reactive hydroquinone species. This, in turn, leads to the alkylation of DNA, causing inter-strand cross-links, which are highly cytotoxic lesions that can trigger cell cycle arrest and apoptosis. The preferential activation of RH1 in NQO1-overexpressing cancer cells provides a theoretical basis for its tumor-selective toxicity.

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy and pharmacokinetics of RH1 from various studies.

Table 1: In Vitro Cytotoxicity of RH1

| Cell Line | NQO1 Status | IC50 (nM) | Notes |

| Neuroblastoma | High DTD levels | 1-200 | Potency correlated with DTD levels.[1] |

| Osteosarcoma | High DTD levels | 1-200 | Potency correlated with DTD levels.[1] |

| Ewing's Sarcoma | High DTD levels | 1-200 | Potency correlated with DTD levels.[1] |

| Neuroblastoma | Low DTD levels | 1.5-7.5 | Potency did not correlate with DTD level in clonogenic assays.[1] |

| Osteosarcoma | Low DTD levels | 1.5-7.5 | Potency did not correlate with DTD level in clonogenic assays.[1] |

| Ewing's Sarcoma | Low DTD levels | 1.5-7.5 | Potency did not correlate with DTD level in clonogenic assays.[1] |

DTD (DT-diaphorase) is another name for NQO1.

Table 2: Phase I Clinical Trial Pharmacokinetics of RH1

| Parameter | Value |

| Maximum Tolerated Dose (MTD) | 1,430 mcg/m²/day |

| Dose-Limiting Toxicity (DLT) | Bone marrow suppression |

| Plasma half-life (t½) | 12.3 minutes |

Signaling Pathways

Once activated, RH1 induces cell death through multiple signaling pathways, primarily involving apoptosis and senescence. The activation of these pathways is often dependent on the cellular context, including the status of tumor suppressor proteins like p53.

RH1-Induced Apoptosis

RH1 has been shown to induce apoptosis in a manner that is dependent on NQO1 and p53. The process involves the activation of the c-Jun N-terminal kinase (JNK) pathway, which leads to mitochondria-mediated apoptosis.

Caption: RH1-induced apoptotic signaling pathway.

RH1-Induced Senescence

At lower doses, RH1 has been observed to induce cellular senescence, a state of irreversible growth arrest, also in a p53-dependent manner. This suggests a biphasic dose-response relationship where lower concentrations favor senescence and higher concentrations lead to apoptosis.

Caption: RH1-induced senescence signaling pathway.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the cellular effects of RH1.

Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration of RH1 that inhibits cell growth by 50% (IC50).

Protocol:

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of RH1 for a specified period (e.g., 48 or 72 hours).

-

MTT or SRB Assay:

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with DMSO or another suitable solvent.

-

SRB Assay: Fix the cells with trichloroacetic acid. Stain the cellular proteins with sulforhodamine B (SRB) dye. Wash away the unbound dye and solubilize the protein-bound dye with a Tris-base solution.

-

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using a dose-response curve.

Western Blot Analysis for Protein Expression

Objective: To detect the levels of specific proteins involved in RH1-induced signaling pathways (e.g., p53, JNK, Bax).

Protocol:

-

Cell Lysis: Treat cells with RH1 for the desired time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates (20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Flow Cytometry for Apoptosis Analysis

Objective: To quantify the percentage of apoptotic cells after RH1 treatment.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with RH1. Harvest both adherent and floating cells and wash them with cold PBS.

-

Annexin V and Propidium Iodide (PI) Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

-

Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.

Experimental Workflow

The following diagram illustrates a general workflow for investigating the cellular effects of RH1.

Caption: General experimental workflow for RH1 studies.

Conclusion

RH1 is a promising bioreductive drug whose anticancer activity is critically dependent on its intracellular activation by NQO1. While the exact mechanism of its cellular uptake remains an area for further investigation, its downstream effects, including the induction of apoptosis and senescence through well-defined signaling pathways, are well-documented. The methodologies and data presented in this guide provide a comprehensive resource for researchers and professionals in the field of drug development to further explore the therapeutic potential of RH1. Future studies focusing on the initial transport of RH1 into cancer cells could provide valuable insights for optimizing its delivery and efficacy.

References

Spectroscopic and Mechanistic Analysis of 2,5-diaziridinyl-3-(hydroxymethyl)-6-methyl-1,4-benzoquinone (RH1): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic properties and mechanism of action of 2,5-diaziridinyl-3-(hydroxymethyl)-6-methyl-1,4-benzoquinone (RH1), a bioreductive anticancer agent. Due to the limited availability of public domain experimental spectroscopic data for RH1, this document presents predicted spectroscopic characteristics based on its chemical structure and data from analogous compounds. This guide also outlines detailed experimental protocols for the spectroscopic analysis of RH1 and visualizes its key activation pathway and a general analytical workflow.

Introduction

2,5-diaziridinyl-3-(hydroxymethyl)-6-methyl-1,4-benzoquinone, also known as RH1, is a promising antineoplastic agent that exhibits preferential activity against tumor cells overexpressing NAD(P)H:quinone oxidoreductase 1 (NQO1). This enzyme bioactivates RH1 through a two-electron reduction of the quinone moiety to a hydroquinone. The resulting hydroquinone is a potent alkylating agent that can form DNA interstrand cross-links, ultimately leading to cancer cell death. Understanding the spectroscopic signature and the mechanism of action of RH1 is crucial for its further development as a therapeutic agent.

Physicochemical Properties

A summary of the key physicochemical properties of RH1 is presented in Table 1.

Table 1: Physicochemical Properties of RH1

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₃ | PubChem |

| Molecular Weight | 194.19 g/mol | PubChem |

| IUPAC Name | 2,5-bis(aziridin-1-yl)-3-(hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione | PubChem |

| CAS Number | 134378-49-3 | PubChem |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for RH1. These predictions are based on the analysis of its functional groups and comparison with spectroscopic data of structurally related compounds, such as methyl-1,4-benzoquinone.

Predicted ¹H NMR Data

Table 2: Predicted ¹H NMR Chemical Shifts for RH1 (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Methyl Protons (-CH₃) | ~2.0 - 2.2 | Singlet |

| Hydroxymethyl Protons (-CH₂OH) | ~4.5 - 4.7 | Singlet |

| Hydroxyl Proton (-OH) | Variable (broad singlet) | Broad Singlet |

| Aziridinyl Protons (-CH₂-) | ~2.2 - 2.4 | Multiplet |

| Vinyl Proton (=CH-) | ~6.5 - 6.7 | Singlet |

Predicted ¹³C NMR Data

Table 3: Predicted ¹³C NMR Chemical Shifts for RH1 (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Methyl Carbon (-CH₃) | ~15 - 20 |

| Hydroxymethyl Carbon (-CH₂OH) | ~60 - 65 |

| Aziridinyl Carbons (-CH₂-) | ~30 - 35 |

| Quaternary Carbon (C-CH₃) | ~145 - 150 |

| Quaternary Carbon (C-CH₂OH) | ~140 - 145 |

| Carbonyl Carbons (C=O) | ~180 - 185 |

| Olefinic Carbon (=CH-) | ~135 - 140 |

| Quaternary Carbon (C-aziridinyl) | ~140 - 145 |

Predicted Infrared (IR) Spectroscopy Data

Table 4: Predicted IR Absorption Bands for RH1

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (alcohol) | 3200 - 3500 | Broad, Medium |

| C-H Stretch (methyl, methylene) | 2850 - 3000 | Medium |

| C=O Stretch (quinone) | 1650 - 1680 | Strong |

| C=C Stretch (alkene) | 1600 - 1650 | Medium |

| C-O Stretch (alcohol) | 1000 - 1260 | Medium |

| C-N Stretch (aziridine) | 1200 - 1350 | Medium |

Predicted UV-Visible (UV-Vis) Spectroscopy Data

Table 5: Predicted UV-Vis Absorption Maxima for RH1 (in Ethanol)

| Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

| π → π | ~250 - 270 | High |

| n → π | ~330 - 350 | Low |

Predicted Mass Spectrometry Data

Table 6: Predicted Mass Spectrometry Fragments for RH1

| m/z | Predicted Fragment |

| 194 | [M]⁺ (Molecular Ion) |

| 177 | [M - OH]⁺ |

| 165 | [M - CH₂OH]⁺ |

| 151 | [M - C₂H₃N]⁺ (loss of aziridine fragment) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments for the characterization of RH1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of RH1 in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.

-

¹H NMR Spectroscopy:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64 (depending on sample concentration).

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-12 ppm.

-

-

-

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Parameters:

-

Pulse Sequence: Proton-decoupled ¹³C experiment.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of solid RH1 directly onto the ATR crystal.

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

-

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a stock solution of RH1 in a UV-grade solvent (e.g., ethanol or methanol) of known concentration. Dilute the stock solution to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0.

-

Instrument: UV-Vis spectrophotometer.

-

Parameters:

-

Wavelength Range: 200-800 nm.

-

Scan Speed: Medium.

-

Blank: Use the same solvent as used for the sample as a blank.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of RH1 in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrument: Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).

-

Parameters (for ESI-MS):

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow: 5-10 L/min.

-

Drying Gas Temperature: 300-350 °C.

-

Mass Range: 50-500 m/z.

-

Visualizations

NQO1-Mediated Activation of RH1

The following diagram illustrates the signaling pathway of RH1 activation by NQO1, leading to DNA damage.

Caption: NQO1-mediated bioreductive activation of RH1.

Experimental Workflow for Spectroscopic Analysis

The diagram below outlines a typical experimental workflow for the comprehensive spectroscopic analysis of a compound like RH1.

Caption: General workflow for spectroscopic analysis.

Conclusion

While experimental spectroscopic data for 2,5-diaziridinyl-3-(hydroxymethyl)-6-methyl-1,4-benzoquinone (RH1) remains scarce in the public domain, this guide provides a comprehensive overview of its predicted spectroscopic characteristics and its mechanism of action. The provided experimental protocols offer a solid foundation for researchers to perform their own analyses. The visualization of the NQO1-mediated activation pathway highlights the key steps in its anticancer activity. Further research to obtain and publish detailed experimental spectroscopic data is highly encouraged to facilitate the continued development of this promising therapeutic agent.

The Antitumor Potential of Aziridinylbenzoquinones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aziridinylbenzoquinones are a class of bioreductive alkylating agents that have demonstrated significant antitumor activity in a variety of preclinical and clinical studies. Their unique mechanism of action, which involves intracellular enzymatic activation to highly reactive species, makes them a compelling area of research for the development of targeted cancer therapies. This technical guide provides an in-depth overview of the core antitumor properties of aziridinylbenzoquinones, focusing on their mechanism of action, structure-activity relationships, and key experimental findings.

Mechanism of Action

The antitumor activity of aziridinylbenzoquinones is primarily attributed to their ability to induce cellular damage through two main pathways: bioreductive activation leading to DNA alkylation and the generation of reactive oxygen species (ROS).

Bioreductive Activation and DNA Alkylation

A key feature of many aziridinylbenzoquinones is their requirement for bioreductive activation to exert their cytotoxic effects.[1] This process is often mediated by intracellular reductases, particularly NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase.[2] NQO1 is a flavoprotein that catalyzes the two-electron reduction of quinones to hydroquinones.[3] This reduction is critical as it converts the relatively stable parent compound into a highly reactive hydroquinone intermediate.[4]

The resulting hydroquinone is a potent DNA alkylating agent. The reduction of the quinone moiety increases the electron density on the aziridine rings, making them more susceptible to protonation and subsequent ring-opening.[4] This activation enables the aziridinyl groups to form covalent bonds with nucleophilic sites on DNA, leading to both mono-adducts and interstrand cross-links.[5][6] DNA interstrand cross-links are particularly cytotoxic as they prevent the separation of DNA strands, thereby inhibiting DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[4]

The sequence specificity of DNA alkylation can vary between different aziridinylbenzoquinone derivatives. For instance, upon reduction, 2,5-diaziridinyl-1,4-benzoquinone (DZQ) shows a unique reactivity almost exclusively at 5'-GC-3' sequences.[7]

Generation of Reactive Oxygen Species (ROS)

In addition to direct DNA damage, the redox cycling of the quinone moiety can lead to the production of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide.[8][9] This occurs through the one-electron reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to regenerate the parent quinone and produce superoxide.[8] The excessive production of ROS can induce oxidative stress, leading to damage of various cellular components, including lipids, proteins, and DNA, further contributing to the cytotoxic effects of these compounds.[8]

Signaling Pathways and Cellular Effects

The cellular damage induced by aziridinylbenzoquinones triggers a cascade of signaling events that can lead to cell cycle arrest and apoptosis. Treatment with these agents has been shown to cause cell cycle arrest, often at the G2/M phase.[7] This arrest is a cellular response to DNA damage, allowing time for repair before proceeding with mitosis.

Furthermore, the extensive DNA damage and oxidative stress can activate apoptotic pathways. This can involve both p53-dependent and -independent mechanisms.[9] For example, the aziridinylnaphthoquinone AZ4 has been shown to induce apoptosis through the activation of caspase-3 and -8, downregulation of the anti-apoptotic protein Bcl-2, and upregulation of the tumor suppressor protein p53.[7]

Structure-Activity Relationships

The antitumor efficacy and mechanism of action of aziridinylbenzoquinones are significantly influenced by the substituents on the benzoquinone ring. The nature of these substituents can affect the compound's lipophilicity, redox potential, and susceptibility to enzymatic reduction.

For instance, the presence of electron-donating or withdrawing groups can alter the ease of reduction of the quinone ring, thereby modulating the rate of activation and subsequent cytotoxicity. The lipophilicity of the molecule also plays a crucial role in its ability to cross cell membranes and reach its intracellular targets.

A study comparing RH1 (2,5-diaziridinyl-3-[hydroxymethyl]-6-methyl-1,4-benzoquinone) with an analog containing a bulkier phenyl group (PhRH1) demonstrated that RH1 was more effective at forming DNA cross-links, suggesting that steric hindrance can impact the cross-linking efficiency.[4]

Quantitative Data on Antitumor Activity

The following tables summarize key quantitative data regarding the in vitro cytotoxicity and clinical trial dosages of selected aziridinylbenzoquinones.

| Compound | Cell Line | IC50 Value | Reference |

| AZ4 | NCI-H460 (Non-small cell lung cancer) | 1.23 µmol/L | [7] |

| AZ4 | MRC-5 (Normal lung fibroblast) | 12.7 µmol/L | [7] |

| RH1 | H460 (Human lung carcinoma) | - | [10][11] |

Table 1: In Vitro Cytotoxicity of Aziridinylbenzoquinones. This table presents the half-maximal inhibitory concentration (IC50) values of various aziridinylbenzoquinones against different cancer and normal cell lines.

| Compound | Indication | Dose | Schedule | Reference |

| Diaziquone (AZQ) | Refractory small cell lung cancer | 20 mg/m² | Days 1 and 8, repeated every 28 days | [8][12] |

| Diaziquone (AZQ) | Advanced large bowel carcinoma | 22.5 mg/m² (previously treated) or 27.5 mg/m² (no prior chemotherapy) | Every 4 weeks | [9] |

| Diaziquone (AZQ) | Advanced solid tumors | 4-8 mg/m² per day | Continuous infusion for 5 consecutive days, every 3-4 weeks | [3] |

| Diaziquone (AZQ) | Primary CNS malignancies (poor risk) | 30 mg/m² | Intravenously every 3 weeks | [1] |

| Diaziquone (AZQ) | Primary CNS malignancies (good risk) | 40 mg/m² | Intravenously every 3 weeks | [1] |

| Diaziquone (AZQ) | Advanced solid cancers | 0.5 mg/m² to 10.0 mg/m² | Single IV dose daily for 5 days | [13] |

Table 2: Clinical Trial Dosages of Diaziquone (AZQ). This table outlines the dosages and administration schedules of Diaziquone used in various Phase I and II clinical trials for different cancer types.

Experimental Protocols

Synthesis of Aziridinylbenzoquinones

A general procedure for the synthesis of bis-triaziquone derivatives involves the reaction of a triaziridinylfluoro-1,4-benzoquinone with a dimercaptan in the presence of triethylamine. The reaction is typically carried out in benzene at room temperature. The product is then isolated through extraction and purification.[12]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[2][5][6][14]

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the aziridinylbenzoquinone compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[15]

DNA Damage Assessment (Alkaline Elution and Comet Assay)

Alkaline Elution: This technique is used to measure DNA strand breaks and interstrand cross-links.[16]

-

Cell Lysis: Cells are lysed on a filter, and the DNA is denatured under alkaline conditions.

-

Elution: The DNA is then eluted from the filter with an alkaline solution. The rate of elution is inversely proportional to the size of the DNA fragments. Single-strand breaks increase the rate of elution, while interstrand cross-links decrease it.

Comet Assay (Single Cell Gel Electrophoresis): This is a sensitive method for detecting DNA damage in individual cells.[17][18]

-

Cell Embedding: Single cells are embedded in a thin layer of agarose on a microscope slide.

-

Lysis: The cells are lysed to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Alkaline Treatment and Electrophoresis: The slides are immersed in an alkaline buffer to unwind the DNA and then subjected to electrophoresis.[19]

-

Visualization: The DNA is stained with a fluorescent dye and visualized under a microscope. Damaged DNA, containing strand breaks, migrates further in the electric field, forming a "comet tail," while undamaged DNA remains in the "comet head." The length and intensity of the tail are proportional to the amount of DNA damage.

Visualizations

Caption: Bioreductive activation of aziridinylbenzoquinones and subsequent DNA alkylation.

Caption: Generation of reactive oxygen species (ROS) through redox cycling.

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

References

- 1. Phase II study of aziridinylbenzoquinone (AZQ) in patients with central nervous system malignancies: a Southwest Oncology Group Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phase I trial of 5-day continuous infusion aziridinylbenzoquinone (AZQ, diazaquone, NSC 182968) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of Aziridinylbenzoquinone DNA Cross-links by LC-IRMPD-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phase II trial of aziridinylbenzoquinone (AZQ) in patients with refractory small cell carcinoma of the lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A phase II study of aziridinylbenzoquinone (AZQ) in advanced large bowel carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pure.hud.ac.uk [pure.hud.ac.uk]

- 12. researchwithnj.com [researchwithnj.com]

- 13. Clinical and clinical pharmacologic studies of aziridinylbenzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanisms of DNA strand breakage and interstrand cross-linking by diaziridinylbenzoquinone (diaziquone) in isolated nuclei from human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. m.youtube.com [m.youtube.com]

- 19. m.youtube.com [m.youtube.com]

The Role of Oxidative Stress in RH1-Induced Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RH1, a compound with demonstrated cytotoxic effects against various cancer cell lines, leverages oxidative stress as a key mechanism to induce cell death. This technical guide provides an in-depth analysis of the molecular pathways initiated by RH1-induced reactive oxygen species (ROS) production, leading to apoptosis, autophagy, and cell cycle arrest. Summarized quantitative data, detailed experimental protocols, and visual representations of the signaling cascades offer a comprehensive resource for researchers and professionals in drug development.

Introduction to RH1 and Oxidative Stress

RH1 is a bioreductive agent that has shown significant cytotoxicity in a variety of cancer cell lines, including breast, lung, and leukemia.[1][2] A central mechanism of its anticancer activity is the generation of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components and trigger programmed cell death.[3][4] The elevated production of ROS disrupts the cellular redox balance, leading to oxidative stress, a condition that cancer cells are often more vulnerable to than their normal counterparts. This guide explores the intricate signaling networks activated by RH1-induced oxidative stress and the resulting cytotoxic outcomes.

Quantitative Analysis of RH1 Cytotoxicity and ROS Production

The cytotoxic effects of RH1 are dose-dependent and vary across different cancer cell lines. The following tables summarize key quantitative data from various studies, providing a comparative overview of RH1's potency and its ability to induce ROS.

Table 1: Cytotoxicity of RH1 in Various Cancer Cell Lines

| Cell Line | Assay | IC50 / Effective Concentration | Duration of Treatment | Reference |

| MCF-7 (Breast Cancer) | SRB | ~50 µM | 24 h | [3] |

| HCC1428 (Breast Cancer) | SRB | Not specified, but effective | Not specified | [3] |

| A549 (Lung Cancer) | MTT | ~40% inhibition at 100 µg/mL | 24 h | [2] |

| HL-60 (Myeloid Leukemia) | Not specified | Concentration-dependent | Not specified | [1] |

| Int-407 (Intestinal) | Not specified | No cytotoxic effect | Not specified | [5] |

| Caco-2 (Intestinal) | Not specified | No cytotoxic effect | Not specified | [5] |

Table 2: RH1-Induced ROS Production

| Cell Line | RH1 Concentration | Duration of Treatment | Method of ROS Detection | Fold Increase in ROS | Reference |

| MCF-7 | 25 - 100 µM | 24 h | DCF-DA | Dose-dependent increase | [3][6] |

| MCF-7 | 5, 25, 50 µM (pre-treatment) | 3 h (pre-treatment) | DCF-DA, DHE | Significant enhancement | [4] |

| A549 | Not specified | Not specified | Not specified | Elevated level | [2] |

| HL-60 | Not specified | Not specified | Not specified | High levels of free radicals | [1] |

Signaling Pathways Activated by RH1-Induced Oxidative Stress

RH1-induced ROS generation triggers a cascade of downstream signaling events that culminate in cell death. The primary pathways implicated are the PI3K/Akt and JNK signaling pathways.

The PI3K/Akt Pathway

In several breast cancer cell lines, RH1-induced ROS has been shown to inhibit the activation of the PI3K/Akt signaling pathway.[3] This pathway is crucial for cell survival, proliferation, and growth. By suppressing Akt phosphorylation, RH1 promotes apoptosis, autophagy, and cell cycle arrest.[3][7]

Caption: RH1-induced ROS inhibits the PI3K/Akt survival pathway.

The JNK Pathway

The c-Jun N-terminal kinase (JNK) pathway is another critical mediator of RH1-induced apoptosis.[8] RH1 treatment leads to the activation of JNK, which in turn contributes to mitochondria-mediated apoptosis.[8] This involves the translocation of JNK to the mitochondria and the generation of cleaved Bax, a pro-apoptotic protein.[8]

Caption: RH1 activates the JNK pathway leading to apoptosis.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the role of oxidative stress in RH1 cytotoxicity.

Cell Viability and Cytotoxicity Assays

-

MTT Assay:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of RH1 for the desired duration (e.g., 24 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.[3]

-

-

SRB Assay:

-

Follow steps 1 and 2 from the MTT assay.

-

Fix the cells with trichloroacetic acid (TCA).

-

Wash the plates with water and air dry.

-

Stain the cells with Sulforhodamine B (SRB) solution.

-

Wash away the unbound dye with 1% acetic acid.

-

Solubilize the bound dye with a Tris-base solution.

-

Measure the absorbance at a specific wavelength (e.g., 510 nm).[3]

-

Detection of Intracellular ROS

-

DCF-DA Assay:

-

Treat cells with RH1 for the specified time.

-

Incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) solution in the dark. DCF-DA is a cell-permeable dye that is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Wash the cells to remove excess dye.

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. The fluorescence intensity is directly proportional to the level of intracellular ROS.[3][6]

-

Western Blotting for Protein Analysis

-

Lyse RH1-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., phospho-Akt, total Akt, cleaved caspase-3) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[3][4]

Experimental Workflow and Logical Relationships

The investigation of RH1's mechanism of action follows a logical progression from observing cytotoxicity to elucidating the underlying molecular pathways.

Caption: Workflow for investigating RH1-induced cytotoxicity.

Conclusion

The cytotoxic effects of RH1 are intricately linked to its ability to induce oxidative stress. By generating ROS, RH1 disrupts key cellular signaling pathways, such as the PI3K/Akt and JNK pathways, ultimately leading to apoptosis, autophagy, and cell cycle arrest in cancer cells. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of RH1 and other ROS-inducing anticancer agents. Understanding these mechanisms is paramount for the development of novel and effective cancer therapies.

References

- 1. Cytotoxicity of RH1: NAD(P)H:quinone acceptor oxidoreductase (NQO1)-independent oxidative stress and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigating the Anticancer Activity of G-Rh1 Using In Silico and In Vitro Studies (A549 Lung Cancer Cells) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Rh1 Abolishes MCF-7 Cell Growth via Down-Regulation of ROS-Induced PKCδ/p38/ERK1/2 Signaling Pathway [journal-dtt.org]

- 5. Ginsenosides 20(S)-protopanaxadiol and Rh2 reduce cell proliferation and increase sub-G1 cells in two cultured intestinal cell lines, Int-407 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The anti-tumour compound, RH1, causes mitochondria-mediated apoptosis by activating c-Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Novel RH1 Analogues and Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The designation "RH1" can refer to two distinct and significant classes of bioactive molecules: Prostaglandin H1 (PGH1) and Ginsenoside Rh1. Both compound families are subjects of intensive research due to their profound physiological and pharmacological effects. This technical guide provides an in-depth exploration of the synthesis of novel analogues and derivatives of both PGH1 and Ginsenoside Rh1, aimed at researchers, scientists, and professionals in the field of drug development. The guide details synthetic methodologies, presents quantitative biological data, and visualizes key signaling pathways and experimental workflows.

Part 1: Prostaglandin H1 (PGH1) Analogues and Derivatives

Prostaglandin H1 (PGH1) is a crucial, yet highly unstable, intermediate in the biosynthesis of the 1-series prostanoids. Its inherent instability necessitates the synthesis of stable analogues to enable detailed pharmacological investigation and the development of novel therapeutics.

Data Presentation: Biological Activity of PGH1 Analogues

The development of stable PGH1 analogues has been pivotal in understanding the role of the thromboxane A2 (TP) receptor, through which PGH1 and its more stable analogue, PGH2, exert many of their effects. A notable example is U-46619, a stable PGH2 analogue that is often used to study the effects of PGH1 due to its similar activity profile as a potent TP receptor agonist.[1]

| Compound | Target Receptor | Agonist/Antagonist | EC50 / IC50 | Biological Effect |

| Prostaglandin H1 (PGH1) | CRTH2/DP2 | Agonist | logEC50: -6.37 ± 0.12 | Activates pro-inflammatory responses |

| U-46619 | TP | Agonist | EC50 = 0.035 μM | Platelet aggregation, vasoconstriction |

| TM30089 | CRTH2/DP2 | Antagonist | - | Inhibits PGH1-mediated effects |

Experimental Protocols: Synthesis of a Stable PGH1 Analogue (U-46619)

The synthesis of stable PGH1 analogues often involves replacing the unstable endoperoxide bridge with a more robust chemical moiety. The synthesis of U-46619, a widely used PGH2 analogue that serves as a functional surrogate for studying PGH1's thromboxane-like effects, provides a representative experimental workflow. The synthesis was first reported by Bundy in 1975.[1]

Synthetic Workflow for U-46619

Caption: Synthetic workflow for the PGH1 analogue U-46619.

Detailed Protocol (Conceptual Outline):

-

Starting Material: The synthesis commences with a bicyclo[2.2.1]heptadiene derivative.

-

Formation of the Cyclopentane Ring: Ozonolysis of the bicyclic starting material, followed by reduction, yields a key dialdehyde intermediate which forms the core cyclopentane ring.

-

Introduction of the Alpha-Chain: A Wittig reaction is employed to introduce the first side chain (the alpha-chain) onto one of the aldehyde groups.

-

Functional Group Manipulation: The newly introduced alkene is then subjected to reduction and protection of the resulting alcohol to prevent unwanted side reactions in subsequent steps.

-

Introduction of the Omega-Chain: A second Wittig reaction introduces the second side chain (the omega-chain) onto the remaining aldehyde group.

-

Final Steps: Deprotection of the protecting groups and subsequent cyclization to form the stable ether linkage, mimicking the endoperoxide bridge, yields the final product, U-46619. The product is then purified using chromatographic techniques.

Signaling Pathway: PGH1-Mediated CRTH2 Activation

PGH1 has been identified as a potent activator of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. This signaling pathway is implicated in pro-inflammatory responses.

Caption: PGH1 signaling through the CRTH2 receptor.

Part 2: Ginsenoside Rh1 Analogues and Derivatives

Ginsenoside Rh1 is a protopanaxatriol-type ginsenoside found in ginseng. It exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[2] The synthesis of novel Rh1 analogues and derivatives is a promising avenue for enhancing its therapeutic potential and elucidating its mechanisms of action.

Data Presentation: Anticancer Activity of Ginsenoside Rh1 and its Analogues

The anticancer properties of Ginsenoside Rh1 and its derivatives have been evaluated in various cancer cell lines. Modifications to the sugar moieties or the aglycone structure can significantly impact cytotoxicity.

| Compound | Cancer Cell Line | IC50 (µg/mL) | Mechanism of Action |

| Ginsenoside Rh1 | A549 (Lung Carcinoma) | ~100 | Dose-dependent decrease in cell viability |

| Ginsenoside Rh1 | Murine Macrophage (RAW 264.7) | > 100 | Low cytotoxicity in non-cancerous cells |

| Ginsenoside Rh1 Derivative (Ester) | Breast Cancer Cells | Varies | Induction of apoptosis and cell cycle arrest |

Note: Specific IC50 values for derivatives are highly dependent on the specific modification and cell line and require consultation of primary literature.

Experimental Protocols: Enzymatic Synthesis of a Novel Ginsenoside Rh1 Derivative

Enzymatic synthesis offers a highly specific and efficient method for creating novel ginsenoside derivatives under mild reaction conditions. This protocol outlines the synthesis of an octanoyl ester of Ginsenoside Rh1.

Experimental Workflow for Enzymatic Acylation of Ginsenoside Rh1

Caption: Workflow for the enzymatic synthesis of a Ginsenoside Rh1 ester.

Detailed Protocol:

-

Materials: Ginsenoside Rh1, octanoyl chloride, immobilized lipase (e.g., Novozym 435), and a suitable organic solvent (e.g., acetone).

-

Reaction Setup: Dissolve Ginsenoside Rh1 in the organic solvent in a reaction vessel.

-

Addition of Reagents: Add the immobilized lipase and octanoyl chloride to the solution. The molar ratio of Rh1 to octanoyl chloride is a critical parameter to optimize.

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 40-50 °C) with constant stirring for a specified period (e.g., 24-48 hours).

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: After the reaction is complete, the enzyme is filtered off. The solvent is evaporated under reduced pressure. The crude product is then purified using silica gel column chromatography to isolate the desired ester derivative.

-

Characterization: The structure of the synthesized Ginsenoside Rh1 octanoyl ester is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Signaling Pathway: Ginsenoside Rh1 and the PI3K/Akt Pathway

The anticancer effects of Ginsenoside Rh1 and its derivatives are often mediated through the modulation of key signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[3]

Caption: Inhibition of the PI3K/Akt signaling pathway by Ginsenoside Rh1.

Conclusion

The synthesis of novel analogues and derivatives of both Prostaglandin H1 and Ginsenoside Rh1 represents a vibrant and critical area of research in drug discovery and development. For PGH1, the focus remains on creating stable mimetics to dissect its complex pharmacology and develop targeted therapeutics for cardiovascular and inflammatory diseases. In the case of Ginsenoside Rh1, synthetic and semi-synthetic modifications are unlocking new therapeutic possibilities, particularly in oncology, by enhancing bioavailability and fine-tuning its interaction with key cellular signaling pathways. The experimental protocols and data presented herein provide a foundational guide for researchers aiming to contribute to this exciting field.

References

In silico modeling of RH1 and NQO1 interaction

An in-depth analysis of the interaction between RH1 and NAD(P)H Quinone Dehydrogenase 1 (NQO1) necessitates a foundational understanding of their molecular structures and computational modeling techniques. As "RH1" is not a standard designation for a human protein, this guide will proceed under the assumption that it refers to a related quinone reductase, NRH:quinone oxidoreductase 2 (NQO2), the only other member of the NQO family in humans. This technical paper will explore the in silico methodologies to model the potential interaction between NQO1 and NQO2, providing a framework for researchers in drug development and molecular biology.

Introduction to NQO1 and NQO2

NQO1 is a highly conserved, dimeric flavoprotein that plays a crucial role in cellular defense against oxidative stress. It catalyzes the two-electron reduction of quinones and their derivatives, a process that bypasses the formation of reactive semiquinone intermediates. This detoxification pathway protects cells from the harmful effects of electrophiles and reactive oxygen species (ROS). NQO1 is also known to stabilize the p53 tumor suppressor protein and is implicated in various cancer types.

NQO2, also a cytosolic flavoprotein, shares structural homology with NQO1 but exhibits distinct substrate specificities and coenzyme preferences. Unlike NQO1, which utilizes NADH or NADPH as electron donors, NQO2 uses dihydronicotinamide riboside (NRH). The functional relationship and potential direct interaction between NQO1 and NQO2 are areas of ongoing research, with implications for understanding cellular redox regulation and designing targeted therapies.

In Silico Modeling Workflow for NQO1-NQO2 Interaction

The computational investigation of the NQO1-NQO2 interaction involves a multi-step process, beginning with protein structure preparation and culminating in the analysis of molecular dynamics simulations. This workflow provides a roadmap for predicting and analyzing their binding.

Detailed Methodologies

A robust in silico study relies on meticulous experimental protocols. The following sections detail the key steps in modeling the NQO1-NQO2 interaction.

Protein Structure Preparation

The initial and most critical step is the preparation of the protein structures for docking and simulation.

-

Structure Retrieval : Obtain the crystal structures of human NQO1 and NQO2 from the Protein Data Bank (PDB). Recommended structures are PDB ID: 2F1O for NQO1 and PDB ID: 1QR2 for NQO2. These structures provide high-resolution atomic coordinates.